Cas no 1209458-15-0 (2-chloro-4-(1H-imidazol-1-yl)pyridine)

2-chloro-4-(1H-imidazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-imidazol-1-ylpyridine
- 2-chloro-4-(1H-imidazol-1-yl)pyridine
- Pyridine, 2-chloro-4-(1H-imidazol-1-yl)-
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- インチ: 1S/C8H6ClN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H
- InChIKey: YZPODHNWIOMTGC-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC=CC(N2C=NC=C2)=C1
2-chloro-4-(1H-imidazol-1-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467079-500mg |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95%+ | 500mg |
$444 | 2022-06-14 | |
Chemenu | CM467079-250mg |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95%+ | 250mg |
$246 | 2022-06-14 | |
Enamine | EN300-77496-0.1g |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 0.1g |
$132.0 | 2023-02-12 | |
Aaron | AR01AJ2J-50mg |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 50mg |
$146.00 | 2025-02-09 | |
Aaron | AR01AJ2J-2.5g |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 2.5g |
$1295.00 | 2025-02-09 | |
Aaron | AR01AJ2J-500mg |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 500mg |
$511.00 | 2025-02-09 | |
Aaron | AR01AJ2J-10g |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 10g |
$2808.00 | 2025-02-09 | |
Aaron | AR01AJ2J-1g |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 1g |
$672.00 | 2025-02-09 | |
1PlusChem | 1P01AIU7-250mg |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 250mg |
$244.00 | 2025-03-19 | |
1PlusChem | 1P01AIU7-2.5g |
2-chloro-4-(1H-imidazol-1-yl)pyridine |
1209458-15-0 | 95% | 2.5g |
$1203.00 | 2023-12-26 |
2-chloro-4-(1H-imidazol-1-yl)pyridineに関する追加情報
Recent Advances in the Study of 2-Chloro-4-(1H-imidazol-1-yl)pyridine (CAS: 1209458-15-0) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-4-(1H-imidazol-1-yl)pyridine (CAS: 1209458-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, featuring a pyridine core substituted with a chloro group and an imidazole moiety, exhibits unique chemical properties that make it a valuable scaffold for designing novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules.
One of the most notable applications of 2-chloro-4-(1H-imidazol-1-yl)pyridine is its role in the development of kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the imidazole-pyridine hybrid structure of this compound provides a promising starting point for designing selective inhibitors. Recent research has demonstrated its utility in the synthesis of compounds targeting specific kinases, such as JAK and BTK, which are implicated in various cancers and autoimmune disorders. The chloro substituent at the 2-position of the pyridine ring enhances the reactivity of the compound, facilitating further derivatization to optimize pharmacological properties.
In addition to its applications in kinase inhibitor development, 2-chloro-4-(1H-imidazol-1-yl)pyridine has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit potent activity against a range of bacterial and fungal pathogens. The imidazole moiety, known for its role in antifungal agents such as clotrimazole and ketoconazole, contributes to the bioactivity of these derivatives. Researchers have synthesized and evaluated a series of analogs, identifying promising candidates with improved efficacy and reduced toxicity profiles. These findings highlight the potential of this scaffold in addressing the growing challenge of antimicrobial resistance.
Another area of interest is the use of 2-chloro-4-(1H-imidazol-1-yl)pyridine in the development of fluorescent probes and imaging agents. The compound's ability to chelate metal ions and its photophysical properties make it suitable for designing tools to study biological processes at the molecular level. Recent work has focused on modifying the imidazole and pyridine rings to enhance fluorescence and selectivity for specific metal ions, such as zinc and copper, which play crucial roles in cellular signaling and homeostasis. These probes have potential applications in diagnostics and research, enabling real-time visualization of metal ion dynamics in living systems.
Despite its promising applications, challenges remain in the optimization of 2-chloro-4-(1H-imidazol-1-yl)pyridine-based compounds. Issues such as solubility, metabolic stability, and off-target effects need to be addressed to advance these molecules into clinical development. Recent efforts have employed structure-activity relationship (SAR) studies and computational modeling to guide the design of more effective derivatives. Collaborative research between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this versatile scaffold.
In conclusion, 2-chloro-4-(1H-imidazol-1-yl)pyridine (CAS: 1209458-15-0) represents a valuable building block in chemical biology and pharmaceutical research. Its applications span kinase inhibitor development, antimicrobial agents, and fluorescent probes, demonstrating its broad utility. Continued research and innovation will be crucial to harnessing its potential and translating these discoveries into therapeutic and diagnostic tools. As the field progresses, this compound is likely to remain a focal point for interdisciplinary research aimed at addressing unmet medical needs.
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